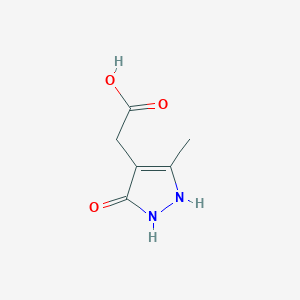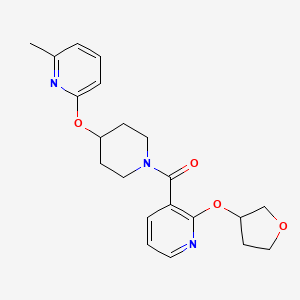
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-based compounds and has been found to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been found to have a neuroprotective effect, which may make it useful for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide in lab experiments include its wide range of biological activities, its potential as a therapeutic agent, and its unique chemical structure. However, the limitations of using this compound include its potential toxicity, its limited solubility in aqueous solutions, and its relatively high cost.
将来の方向性
There are several future directions for research on 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide and to determine its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves the reaction of 3-chloroaniline, 2-mercaptoimidazole, and 4-nitrophenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of intermediates, which are subsequently converted to the final product. The purity and yield of the product can be optimized by using appropriate reaction conditions and purification methods.
科学的研究の応用
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use as a diagnostic tool for various diseases. The unique chemical structure of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide makes it an attractive target for drug discovery and development.
特性
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-12-2-1-3-15(10-12)21-9-8-19-17(21)26-11-16(23)20-13-4-6-14(7-5-13)22(24)25/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCSMLEPSOPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B2624457.png)
![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B2624459.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2624461.png)
![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2624464.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624465.png)

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)
